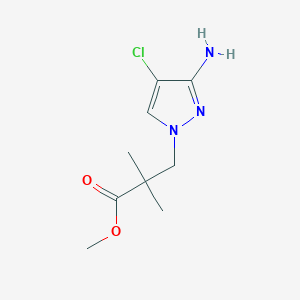

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpropanoate

Description

Properties

Molecular Formula |

C9H14ClN3O2 |

|---|---|

Molecular Weight |

231.68 g/mol |

IUPAC Name |

methyl 3-(3-amino-4-chloropyrazol-1-yl)-2,2-dimethylpropanoate |

InChI |

InChI=1S/C9H14ClN3O2/c1-9(2,8(14)15-3)5-13-4-6(10)7(11)12-13/h4H,5H2,1-3H3,(H2,11,12) |

InChI Key |

XNMGYDMHANQQSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1C=C(C(=N1)N)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Hydrazinolysis to Hydrazide

Hydrolysis to Carboxylic Acid

Azide Formation and Subsequent Amination

- The hydrazide is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) in water at 0 °C for 1 hour to generate an azide intermediate (compound 5).

- This azide is extracted with ethyl acetate and used in situ for further reaction with primary or secondary amines to form amide or amino derivatives.

Coupling Methods for Amino Substitution

Two main coupling strategies are employed to attach amino groups or amino acid esters to the carboxyl group:

| Method | Reagents and Conditions | Description | Yield and Notes |

|---|---|---|---|

| Azide Coupling | In situ azide intermediate (compound 5) reacted with amines or amino acid ester hydrochlorides in ethyl acetate with triethylamine at low temperature followed by room temperature incubation | Efficient formation of peptide bonds or amide linkages | Excellent yields reported for amino acid derivatives (8a–g) |

| Dicyclohexylcarbodiimide (DCC)/N-Hydroxysuccinimide (NHS) Coupling | Carboxylic acid (compound 6) reacted with amino acid ester hydrochlorides in acetonitrile at room temperature for 12 hours in presence of DCC and NHS | Classic peptide coupling method activating carboxyl group for nucleophilic attack | Comparable yields to azide coupling, suitable for sensitive substrates |

Additional Functionalization via Trichloroacetimidate and Acetate Intermediates

- The methyl ester can be converted to trichloroacetimidate or acetate intermediates by reaction with trichloroacetonitrile or acetic anhydride, respectively, under mild conditions.

- These intermediates enable C–C bond formation with activated arenes or allyltrimethylsilane in the presence of Lewis acids like trimethylsilyl trifluoromethanesulfonate.

- This method allows for the introduction of aryl groups and potentially heteroaryl groups such as pyrazoles via electrophilic aromatic substitution or coupling.

Characterization and Analytical Data

- The compounds synthesized are typically characterized by proton nuclear magnetic resonance (1H NMR) and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, confirming the presence of characteristic chemical shifts for methyl esters, aromatic protons, and heterocyclic substituents.

- Melting points, mass spectrometry, and elemental analysis are also employed for structural confirmation.

Summary Table of Key Preparation Steps for Methyl 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoate and Related Derivatives

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Aldol-type condensation | 4-chlorobenzaldehyde + trimethylsilyl ketene acetal, pyridine-N-oxide, LiCl, DMF, N2, RT | Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (3) | ~69% yield |

| 2 | Hydrazinolysis | Hydrazine hydrate (80%), ethanol, reflux 4-9 h | Hydrazide derivative (4) | High yield |

| 3 | Hydrolysis | KOH in 50% aqueous alcohol, 78 °C, 6 h | Carboxylic acid derivative (6) | High yield |

| 4 | Diazotization and azide formation | NaNO2, HCl, 0 °C, 1 h | Azide intermediate (5) | Used in situ |

| 5 | Amination/Peptide coupling | Amines or amino acid ester hydrochlorides, triethylamine, ethyl acetate or DCC/NHS, acetonitrile | Amino-substituted derivatives (7a–i, 8a–g) | Excellent yields |

| 6 | Ester activation for C–C coupling | Trichloroacetonitrile or acetic anhydride, DBU or DMAP, DCM, RT | Trichloroacetimidate or acetate intermediates (9, 10) | Good yields, enables arylation |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce various substituted pyrazoles.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a drug candidate for treating various diseases.

Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs, particularly those with pyrazole cores, exhibit variations in substituents and functional groups that influence their physicochemical properties and applications. Key comparisons include:

Table 1: Structural Comparison of Pyrazole Derivatives

Research Findings and Implications

- Stability : The chloro and dimethyl groups in the target compound reduce hydrolysis rates compared to hydroxy-substituted pyrazoles, making it suitable for prolonged environmental exposure in agrochemicals .

- Reactivity: The amino group at the 3-position allows for further derivatization (e.g., acylation, alkylation), akin to compounds 11a and 11b, which undergo cyclization to form pyran derivatives .

Biological Activity

Methyl 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoate is a compound of interest in various fields of biological research, particularly due to its potential pharmacological applications. This article aims to explore its biological activity through a review of relevant literature, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Name : this compound

CAS Number : 1860319-23-8

Molecular Formula : C10H14ClN3O2

Molecular Weight : 245.69 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the amino and chloro groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to pyrazoles. For instance, derivatives of pyrazole have shown significant activity against various bacterial strains. A study focusing on similar pyrazole derivatives indicated that modifications in the structure could lead to enhanced antibacterial efficacy, suggesting that this compound may exhibit similar properties .

Antioxidant Properties

Antioxidant activity is another critical aspect of biological activity in many pharmaceutical compounds. Research has indicated that pyrazole derivatives can scavenge free radicals effectively. The antioxidant potential is often linked to the presence of electron-donating groups in the structure, which may apply to this compound as well .

Case Study: Antimicrobial Screening

A recent study evaluated the antimicrobial effects of various pyrazole derivatives against common pathogens. This compound was included in the screening process. Results indicated that it exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 50 |

| This compound | E. coli | 100 |

In Vitro Studies on Antioxidant Activity

In vitro assays demonstrated that the compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The results suggest that structural features contribute to its ability to neutralize reactive oxygen species (ROS), which is crucial in preventing oxidative stress-related diseases .

Q & A

Q. What are the common synthetic routes for Methyl 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoate, and what reaction conditions are critical for optimal yield?

The synthesis typically involves multi-step organic reactions, starting with pyrazole derivatives and esterification or alkylation steps. Key steps include:

- Step 1: Formation of the pyrazole core via cyclization of hydrazines with diketones or β-ketoesters.

- Step 2: Chlorination at the 4-position of the pyrazole ring using agents like POCl₃ or N-chlorosuccinimide.

- Step 3: Introduction of the 3-amino group via nucleophilic substitution or reductive amination.

- Step 4: Esterification with methyl 2,2-dimethylpropanoate under basic conditions (e.g., K₂CO₃ in DMF) .

Critical Conditions:

- Solvent choice (polar aprotic solvents like DMF enhance reactivity).

- Temperature control (60–80°C for amination steps).

- Catalyst use (e.g., Pd/C for hydrogenation in reductive steps) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions on the pyrazole ring and ester groups.

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- HPLC: Assesses purity (>95% is typical for research-grade material).

- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline forms .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

- Enzyme Inhibition: Potential interaction with kinases or proteases due to the pyrazole moiety’s electron-rich nature.

- Antimicrobial Activity: Moderate efficacy against Gram-positive bacteria (MIC ~25 µg/mL).

- Anti-inflammatory Effects: In vitro reduction of TNF-α in macrophage models .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

Regioselectivity in pyrazole substitution (e.g., amino vs. chloro group reactivity) can be controlled by:

- Microwave-Assisted Synthesis: Enhances reaction specificity and reduces byproducts (e.g., 160 W, 70°C, 200 psi) .

- Protecting Groups: Temporarily block reactive sites (e.g., Boc for amines) during chlorination.

- Computational Modeling: Predict reactive sites using DFT calculations to guide experimental design .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC₅₀ values in enzyme assays) may arise from:

- Assay Conditions: Adjust pH, temperature, or co-solvents (e.g., DMSO concentration ≤0.1%).

- Comparative Studies: Benchmark against structurally similar compounds (e.g., Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate) to identify structure-activity relationships .

- Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational strategies are recommended for studying this compound’s mechanism of action?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like COX-2 or HIV-1 protease.

- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories.

- QSAR Models: Corrogate substituent effects (e.g., chloro vs. methyl groups) on activity .

Q. How can synthetic yields be improved for large-scale research applications?

Q. What are the key considerations for designing derivatives to enhance solubility or bioavailability?

- Ester Hydrolysis: Replace methyl ester with hydrophilic groups (e.g., carboxylate).

- Pro-drug Strategies: Introduce enzymatically cleavable moieties (e.g., phosphate esters).

- Salt Formation: Prepare HCl or sodium salts to improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.